Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy-
CAS No.: 650624-48-9
Cat. No.: VC16882447
Molecular Formula: C23H22O
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650624-48-9 |
|---|---|
| Molecular Formula | C23H22O |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 1-(1,2-diphenylbut-3-enyl)-4-methoxybenzene |
| Standard InChI | InChI=1S/C23H22O/c1-3-22(18-10-6-4-7-11-18)23(19-12-8-5-9-13-19)20-14-16-21(24-2)17-15-20/h3-17,22-23H,1H2,2H3 |
| Standard InChI Key | AWERVQFAXNSNOS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C=C)C3=CC=CC=C3 |
Introduction
Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- is a complex organic compound with a molecular formula of C23H22O. This compound features a benzene ring substituted with a 1,2-diphenyl-3-butenyl group and a methoxy group at different positions. The structure of this compound is detailed in its 2D chemical representation, which highlights its skeletal formula .
Synthesis and Preparation
While specific synthesis methods for Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include Friedel-Crafts alkylation for attaching the butenyl group and Williamson ether synthesis for introducing the methoxy group.
Potential Applications and Biological Activity
Although specific biological activities of Benzene, 1-(1,2-diphenyl-3-butenyl)-4-methoxy- are not well-documented, compounds with similar structures can exhibit various biological properties. For instance, aromatic compounds with multiple phenyl groups often show potential in pharmaceutical applications due to their ability to interact with biological targets.
Related Compounds and Research
Compounds with similar structures, such as benzofurans and benzoxazines, have been studied for their anticancer and antioxidant activities. For example, derivatives of benzofurans have shown selective toxicity against certain cancer cell lines . Similarly, compounds with methoxy and phenyl substituents on a benzene ring may exhibit antioxidant properties due to their ability to scavenge free radicals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume